molecular formula C4H2Br2N2 B094444 3,6-Dibromopyridazine CAS No. 17973-86-3

3,6-Dibromopyridazine

Cat. No. B094444
CAS RN: 17973-86-3
M. Wt: 237.88 g/mol
InChI Key: VQAFMTSSCUETHA-UHFFFAOYSA-N
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Description

3,6-Dibromopyridazine, also known as 3,6-DBP, is a heterocyclic organic compound that belongs to the pyridazine family. It is an important intermediate in organic synthesis, and has a wide range of applications in scientific research and laboratory experiments. This article will discuss the synthesis method of 3,6-DBP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Antiprotozoal Activity : 3,6-Dibromopyridazine derivatives have shown significant antiprotozoal activity, suggesting potential in the treatment of protozoal infections (Kamiński et al., 2006).

  • Anticancer Applications : Several studies have synthesized derivatives of this compound that demonstrate anticancer properties. For instance, new compounds have shown antiproliferative activities against various cancer cell lines, including lung, hepatoblastoma, prostate, colon, and cervical cancers (Won & Park, 2010). Additionally, other derivatives have shown effectiveness against breast cancer cells (Kim, Kim, & Park, 2014).

  • Chemical Synthesis : this compound is also used in chemical synthesis. For example, it has been employed in the preparation of 3-aminopyridazines, showcasing its utility in creating diverse chemical libraries (Schmitt et al., 2006).

  • Development of Antiplasmodial Agents : Research on 3,6-diphenylated imidazopyridazines, which are structurally related to this compound, has indicated potent antiplasmodial activity. These compounds have been found to inhibit Plasmodium phosphatidylinositol-4-kinase and cGMP-dependent protein kinase, making them potential candidates for malaria treatment (Cheuka et al., 2020).

  • Pharmacokinetics and Drug Development : Studies have also focused on the pharmacokinetics of compounds derived from this compound. For instance, research on an ALK5 inhibitor derived from it showed potential for treating fibrosis (Kim et al., 2008).

  • Photovoltaic Material Research : this compound derivatives have been explored as starting compounds for the development of photovoltaic materials (Chmovzh et al., 2019).

  • Solid Phase Synthesis : It's used in solid phase synthesis for creating aminopyridazines, demonstrating its versatility in pharmaceutical chemistry (Parrot, Wermuth, & Hibert, 1999).

Safety and Hazards

3,6-Dibromopyridazine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,6-dibromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFMTSSCUETHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290072
Record name 3,6-dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17973-86-3
Record name 17973-86-3
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Record name 3,6-dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromopyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,6-dibromopyridazine in materials science?

A1: this compound serves as a versatile precursor for synthesizing more complex heterocyclic compounds, particularly those containing the 1,2,5-chalcogenadiazole ring. [, , ] These compounds are of significant interest for developing organic photovoltaic materials due to their unique electronic properties. [, , ]

Q2: How is this compound typically synthesized?

A2: There are two main synthesis pathways for this compound:

  1. From maleic hydrazide: This method involves the bromination of maleic hydrazide using phosphorus oxybromide or phosphorus(V) bromide. []
  2. From 3,6-dioxohexahydropyridazine: This pathway involves the bromination and in-situ oxidation of 3,6-dioxohexahydropyridazine, again using phosphorus oxybromide. []

Q3: Can this compound be used to create novel heterocyclic systems?

A3: Yes, research has demonstrated the use of this compound in synthesizing new heterocyclic systems. One example is the reaction of this compound-4,5-diamine with selenium dioxide. This reaction unexpectedly yielded 7-bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, a previously unreported heterocyclic system. [, ] This finding highlights the potential of this compound as a starting material for discovering novel compounds with potential applications in photovoltaics and other fields.

Q4: What are the analytical techniques used to characterize this compound and its derivatives?

A4: Researchers utilize various techniques to characterize this compound and its derivatives, including:

  • High-resolution mass spectrometry (HRMS): To determine the exact molecular weight and confirm the molecular formula. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to analyze the structure and determine the connectivity of atoms within the molecule. [, , , ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , ]
  • Elemental analysis: To confirm the elemental composition of the compound. []

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